7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic organic compound with the molecular formula C9H9BrFN. This compound is part of the tetrahydroisoquinoline family, which are known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Bromination: Starting with 6-fluoro-1,2,3,4-tetrahydroisoquinoline, bromination is performed using bromine (Br2) in the presence of a suitable catalyst such as iron (III) bromide (FeBr3).
Reduction: The resulting brominated compound is then reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Contains a chlorine atom instead of fluorine.
Uniqueness: 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity differently compared to its analogs.
Biological Activity
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline class, known for its diverse biological activities. Its unique structural features—specifically the presence of bromine and fluorine atoms—contribute to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.
1. Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic processes. For instance, studies have demonstrated its activity against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
This compound has been investigated for its anticancer potential. It appears to inhibit the proliferation of cancer cells by interfering with critical signaling pathways associated with tumor growth. Notably, it may inhibit bromodomain-containing protein 4 (BRD4), which is implicated in several cancers such as melanoma and leukemia .
3. Neuroprotective Effects
The compound's interaction with neurodegenerative pathways suggests it may have neuroprotective properties. It is believed to modulate the hyperphosphorylation of tau protein—a hallmark of Alzheimer’s disease—thus potentially preventing neurotoxicity associated with tau aggregation .
The biological effects of this compound are multifaceted:
- Inhibition of Protein Complex Formation : The compound may inhibit the formation of stable complexes between proteins involved in critical biological processes.
- Targeting Specific Enzymes : It has been identified as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various cardiovascular and neurological conditions .
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Activity |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline | Basic scaffold | General biological activities |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks bromine | Similar but less potent |
7-Bromo-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Varies in activity profile |
The distinct substitution pattern of this compound imparts unique biological and chemical properties compared to its analogs .
Cancer Treatment
In vitro studies have shown that this compound significantly reduces the viability of melanoma cells by inducing apoptosis through caspase activation. This highlights its potential as a therapeutic agent in oncology .
Neuroprotection
Animal models indicate that administration of this compound can reduce cognitive decline associated with neurodegenerative diseases. It achieves this by modulating tau phosphorylation and preventing neurotoxicity linked to tau aggregation .
Properties
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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